{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride
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Description
The compound belongs to a class of chemicals that are likely to exhibit interesting pharmacological properties due to the presence of multiple functional groups and aromatic systems. Such compounds are often explored for their potential interactions with biological systems, possibly as receptor antagonists or enzyme inhibitors.
Synthesis Analysis
The synthesis of complex molecules like "[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride" often involves multi-step reactions, starting from simpler precursors. Techniques such as asymmetric deprotonation and subsequent reactions to introduce various functional groups are common. The synthesis pathway would likely involve steps to build the pyridine and furan rings, followed by the introduction of the chloro and methoxy groups and the final assembly of the compound (Wu, Lee, & Beak, 1996).
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their potential biological activity. Techniques like X-ray crystallography, NMR, and IR spectroscopy are used to elucidate the structure, including the arrangement of atoms and the configuration of various functional groups (Lu Jiu-fu et al., 2015).
Scientific Research Applications
Asymmetric Deprotonation and Synthesis of Enantioselective Compounds
Research has demonstrated the use of specific chemical reactions involving asymmetric deprotonation to synthesize enantioselective compounds. For instance, the treatment of (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(−)-sparteine leads to highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines. This method is solvent-dependent and yields compounds with high enantiomeric excesses, showcasing its application in creating stereochemically complex molecules for further research and potential therapeutic applications (Wu, Lee, & Beak, 1996).
Photoinduced Aromatization
Another study focused on the photoinduced aromatization of unsymmetrically substituted 1,4-dihydropyridines, leading to the formation of corresponding pyridine derivatives. This research highlighted the chemical behavior of compounds under specific conditions, contributing to our understanding of photochemical reactions in organic synthesis (Memarian, Abdoli-Senejani, & Döpp, 2007).
Antimicrobial and Antitumor Activities
The synthesis and evaluation of novel bis-α,β-unsaturated ketones, nicotinonitrile, dihydropyridine-carbonitrile, and other derivatives have been explored for their antimicrobial properties. These studies are critical for identifying new compounds with potential therapeutic applications against various bacterial and fungal infections (Altalbawy, 2013). Furthermore, the synthesis of new classes of antineoplastic agents, such as 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles, has shown promising antitumor activity, indicating the potential for developing new cancer treatments (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Chemical Properties and Synthesis Techniques
Additional research focuses on the chemical properties and synthesis techniques of compounds with specific substituents, such as furans, demonstrating the wide range of applications and interests in understanding and manipulating chemical structures for various scientific purposes. Studies cover topics from the synthesis of 5-methoxylated 3-pyrrolin-2-ones to the exploration of synthetic multifunctional amides as new therapeutic agents for Alzheimer's disease, showcasing the interdisciplinary nature of chemical research and its implications for medicine and pharmacology (Ghelfi et al., 2003; Hassan et al., 2018).
properties
IUPAC Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2.ClH/c1-22-18-4-2-14(10-16(18)19)17-5-3-15(23-17)12-21-11-13-6-8-20-9-7-13;/h2-10,21H,11-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRNIZYXWICVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNCC3=CC=NC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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